An In-depth Technical Guide to 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol
An In-depth Technical Guide to 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol, a molecule of interest for its potential applications in medicinal chemistry and materials science. As this compound is not readily found in commercial catalogs and likely represents a novel chemical entity, this document outlines a proposed synthetic route via reductive amination, discusses its predicted chemical and physical properties, and explores potential applications based on the functionalities of its constituent parts: a 3-bromobenzyl group and an aminoethoxy ethanol backbone. Furthermore, this guide details a hypothetical experimental protocol for its synthesis and characterization, alongside essential safety and handling information derived from data on its precursors.
Introduction and Rationale
The synthesis of novel organic molecules with tailored functionalities is a cornerstone of modern drug discovery and materials science. The title compound, 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol, combines a lipophilic bromobenzyl moiety with a hydrophilic amino-alcohol linker. This amphiphilic nature, coupled with the reactive handle of the bromine atom, makes it an attractive scaffold for further chemical elaboration. The 3-bromobenzyl group is a common feature in pharmacologically active compounds, often contributing to binding affinity with biological targets through halogen bonding and providing a site for cross-coupling reactions.[1][2] The aminoethoxy ethanol portion offers sites for hydrogen bonding, potential for chelation, and serves as a flexible linker in more complex molecular designs.[3]
Currently, a specific CAS (Chemical Abstracts Service) Registry Number for 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol has not been identified in public databases. This suggests the compound is a novel substance. Researchers who successfully synthesize and characterize this molecule would be eligible to apply for a CAS Registry Number, a unique identifier for chemical substances.[4][5][6]
Proposed Synthesis: Reductive Amination
A robust and widely utilized method for the synthesis of secondary amines is reductive amination.[7][8] This one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde, which is then reduced in situ to the corresponding amine.[9]
The proposed synthesis of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol involves the reaction of 2-(2-Aminoethoxy)ethanol with 3-Bromobenzaldehyde, followed by reduction.
Reaction Scheme
Caption: Proposed synthesis via reductive amination.
Experimental Protocol
This hypothetical protocol is based on standard reductive amination procedures.[7][9]
Materials:
-
3-Bromobenzaldehyde (CAS: 3132-99-8)
-
2-(2-Aminoethoxy)ethanol (CAS: 929-06-6)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 2-(2-Aminoethoxy)ethanol (1.0 eq) in 1,2-dichloroethane (DCE), add 3-Bromobenzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: This reagent is moisture-sensitive.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Physicochemical Properties and Characterization
The following table summarizes the known properties of the starting materials and the predicted properties of the final product.
| Property | 3-Bromobenzaldehyde | 2-(2-Aminoethoxy)ethanol | 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol (Predicted) |
| CAS Number | 3132-99-8 | 929-06-6[3] | Not assigned |
| Molecular Formula | C₇H₅BrO | C₄H₁₁NO₂[3] | C₁₁H₁₆BrNO₂ |
| Molecular Weight | 185.02 g/mol | 105.14 g/mol [3] | 274.15 g/mol |
| Appearance | Colorless to light yellow liquid[10] | Colorless to faintly yellow liquid[11] | Likely a colorless to yellow oil or low-melting solid |
| Boiling Point | 233-236 °C | 218-224 °C[11] | > 250 °C |
| Melting Point | 18-21 °C | -12.5 °C[11] | Low melting point |
| Density | 1.587 g/mL at 25 °C | 1.05 g/mL[11] | ~1.3 g/mL |
| Solubility | Decomposes in water[10] | Miscible in water[11] | Sparingly soluble in water, soluble in organic solvents |
Predicted Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons from the bromobenzyl group, a singlet for the benzylic CH₂ group, and multiplets for the ethoxy and ethanol protons.
-
¹³C NMR: Aromatic carbons, a benzylic carbon, and aliphatic carbons corresponding to the ethoxy ethanol chain would be observed.[12]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching, O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C-Br stretching.[13]
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the bromobenzyl group, would be expected.
Potential Applications
The structure of 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol suggests several potential areas of application for researchers.
-
Medicinal Chemistry and Drug Discovery: The bromobenzyl moiety is a key pharmacophore in various biologically active molecules, including kinase inhibitors and agents targeting serotonin receptors.[1][14] The bromine atom serves as a valuable synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.[1]
-
Intermediate for Complex Synthesis: This compound can serve as a versatile building block. The primary alcohol can be further functionalized, and the secondary amine provides a point of attachment for other molecular fragments.
-
Materials Science: The presence of both a hydrophilic tail and a lipophilic, functionalized headgroup suggests potential use in the synthesis of novel surfactants or as a linker in the development of functional polymers.
Safety and Handling
As 2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, safety precautions must be based on the known hazards of its precursors and functional groups.
-
3-Bromobenzaldehyde: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
-
2-(2-Aminoethoxy)ethanol: Corrosive, causing severe skin burns and eye damage.[15][16][17] It is toxic and can be absorbed through the skin.[15]
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]
-
Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[11]
Conclusion
2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol represents a promising, yet uncharacterized, chemical entity. This guide provides a foundational framework for its synthesis, predicted properties, and potential applications. The proposed reductive amination pathway offers a straightforward and efficient method for its preparation. The unique combination of a functionalized aromatic ring and a hydrophilic linker makes it a valuable target for further investigation in both medicinal chemistry and materials science. Researchers undertaking the synthesis of this compound should adhere to stringent safety protocols based on the hazards of its starting materials.
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